molecular formula C22H23BrN2O2 B4897202 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol

4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol

Cat. No. B4897202
M. Wt: 427.3 g/mol
InChI Key: JHCKSILEDFVLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BPIP and belongs to the class of piperidine derivatives. The synthesis of this compound has been extensively studied, and its mechanism of action and physiological effects have been investigated in various scientific studies.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol involves the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. The compound also acts as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol have been extensively studied in various scientific research studies. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vitro. In addition, the compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol in lab experiments include its high purity and stability, which allows for accurate and reproducible results. In addition, the compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the study of 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol. One future direction is the development of more efficient and cost-effective synthesis methods for this compound. Another future direction is the investigation of the compound's potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. In addition, the compound's potential as a drug candidate for clinical trials should be explored further. Finally, the compound's mechanism of action should be further elucidated to better understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol involves the reaction of 4-bromoaniline with 8-methoxy-4-methyl-2-quinolinecarbaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then reacted with piperidine in the presence of acetic acid and sodium hydroxide to obtain the final product. This synthesis method has been optimized in various studies to improve the yield and purity of the compound.

Scientific Research Applications

The potential therapeutic applications of 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol have been extensively studied in various scientific research studies. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, the compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-(4-bromophenyl)-1-(8-methoxy-4-methylquinolin-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O2/c1-15-14-20(24-21-18(15)4-3-5-19(21)27-2)25-12-10-22(26,11-13-25)16-6-8-17(23)9-7-16/h3-9,14,26H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCKSILEDFVLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N3CCC(CC3)(C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1-(8-methoxy-4-methylquinolin-2-yl)piperidin-4-ol

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